Technical Documentation Center

2-(4-Ethynylphenoxy)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Ethynylphenoxy)ethan-1-amine
  • CAS: 2228600-23-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(4-Ethynylphenoxy)ethan-1-amine

A Bifunctional Linker for Orthogonal Bioconjugation Executive Summary 2-(4-Ethynylphenoxy)ethan-1-amine (CAS: 2228600-23-3) is a high-value heterobifunctional linker used extensively in chemical biology, drug discovery (...

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Linker for Orthogonal Bioconjugation

Executive Summary

2-(4-Ethynylphenoxy)ethan-1-amine (CAS: 2228600-23-3) is a high-value heterobifunctional linker used extensively in chemical biology, drug discovery (PROTACs), and materials science. Its utility stems from its structural orthogonality: it possesses a primary amine for standard conjugation (amide coupling, reductive amination) and a terminal aryl alkyne for bioorthogonal "Click Chemistry" (CuAAC).

This guide provides a rigorous technical analysis of its physicochemical properties, a robust synthesis protocol for laboratory production, and strategic applications in drug development.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a phenoxy core substituted at the para position with an ethynyl group (alkyne) and an aminoethoxy ether tail. This "rigid-flexible" architecture ensures the alkyne remains sterically accessible while the ether linker provides solubility and flexibility.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDataNotes
IUPAC Name 2-(4-Ethynylphenoxy)ethan-1-amine
CAS Number 2228600-23-3
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Pale yellow oil or low-melting solidHygroscopic as free base.
Solubility DMSO, MeOH, DCM, DMFLimited water solubility as free base; high as HCl salt.
pKa (Amine) ~8.8 - 9.2 (Predicted)Typical for primary alkyl amines.
pKa (Alkyne) ~25Very weak acid; deprotonated only by strong bases (e.g., NaNH₂).
Structural Commentary
  • The Aryl Alkyne: The conjugation of the alkyne to the phenyl ring stabilizes the triple bond compared to aliphatic alkynes, making it resistant to hydration under physiological conditions. It serves as the "Click" handle.[4]

  • The Ether Linkage: The phenoxy ether bond is metabolically stable, unlike esters which may hydrolyze in plasma. This makes it an ideal linker for in vivo probes.

  • The Primary Amine: Located at the end of a C2-spacer, this nucleophile is sufficiently extended to avoid steric clash with the aromatic ring during conjugation events.

Synthesis & Production

While commercially available as a building block, in-house synthesis is often required for scale-up or derivative generation. The most robust route avoids handling volatile aliphatic alkynes by installing the triple bond via Sonogashira coupling on a protected precursor.

Retrosynthetic Strategy

Target: 2-(4-Ethynylphenoxy)ethan-1-amine Precursors: 4-Iodophenol + N-Boc-2-bromoethylamine Key Transformation: Sonogashira Coupling (Pd-catalyzed)

Detailed Experimental Protocol

Note: All reactions involving Pd-catalysis must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Etherification (Williamson Ether Synthesis)

  • Reagents: Dissolve 4-Iodophenol (1.0 eq) and N-Boc-2-bromoethylamine (1.2 eq) in anhydrous DMF.

  • Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Conditions: Heat to 60°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over MgSO₄, and concentrate.

  • Result: tert-butyl (2-(4-iodophenoxy)ethyl)carbamate.

Step 2: Sonogashira Coupling

  • Reagents: Dissolve the iodo-intermediate (1.0 eq) in dry THF/Et₃N (3:1 ratio).

  • Catalyst System: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq).

  • Coupling Partner: Add Trimethylsilylacetylene (TMS-acetylene) (1.5 eq).

  • Conditions: Stir at room temperature for 4–6 hours (monitor by TLC; spot turns dark under UV).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Global Deprotection

  • Reagents: Dissolve the TMS-protected intermediate in DCM.

  • Acidolysis: Add TFA (20% v/v). Stir for 1 hour to remove the Boc group.

  • Desilylation: The acidic conditions may not fully remove the TMS group. If TMS persists, treat with K₂CO₃ in MeOH or TBAF in THF.

  • Isolation: Basify to pH >10 with NaOH (1M) and extract into DCM.

  • Salt Formation (Optional): Treat with HCl/Dioxane to precipitate the hydrochloride salt for long-term stability.

SynthesisPath Start 4-Iodophenol Step1 Etherification (K2CO3, DMF, 60°C) Start->Step1 Inter1 Iodo-Intermediate (Boc-Protected) Step1->Inter1 Step2 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Inter1->Step2 Inter2 TMS-Alkyne Intermediate Step2->Inter2 Step3 Global Deprotection (TFA/DCM; then Base) Inter2->Step3 Final 2-(4-Ethynylphenoxy) ethan-1-amine Step3->Final

Figure 1: Synthetic workflow for the production of 2-(4-Ethynylphenoxy)ethan-1-amine from 4-iodophenol.

Reactivity Profile & Mechanism

The value of this molecule lies in its Orthogonality . The amine and alkyne groups react under mutually exclusive conditions, allowing for controlled, sequential functionalization.

A. The Amine Handle (Nucleophilic)
  • Reactivity: High nucleophilicity towards activated esters (NHS), isocyanates, and epoxides.

  • pH Sensitivity: Protonated at physiological pH (pH 7.4). Conjugation reactions are best performed at pH 8.0–9.0 (bicarbonate buffer) to ensure the unprotonated species (

    
    ) is dominant.
    
  • Common Reaction: Amide bond formation with carboxylic acids using EDC/NHS or HATU.

B. The Alkyne Handle (Bioorthogonal)
  • Reactivity: Inert to most biological nucleophiles/electrophiles (amines, thiols, alcohols).

  • Activation: Reacts specifically with Azides (

    
    ) in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.
    
  • Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] The aryl group on the alkyne accelerates the reaction compared to alkyl alkynes due to conjugation.

Reactivity Center 2-(4-Ethynylphenoxy) ethan-1-amine AminePath Amine Reactivity (pH > 8.5) Center->AminePath AlkynePath Alkyne Reactivity (Cu(I) Catalyst) Center->AlkynePath NHS Reacts with NHS-Esters (Drug/Fluorophore) AminePath->NHS Amide Stable Amide Bond NHS->Amide Azide Reacts with Azides (Biomolecules) AlkynePath->Azide Triazole 1,2,3-Triazole Linkage Azide->Triazole

Figure 2: Orthogonal reactivity pathways. The amine allows initial cargo attachment; the alkyne enables subsequent "clicking" to targets.

Applications in Drug Discovery & Materials
1. PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a protein of interest (POI) ligand.

  • Role: This molecule serves as a "rigidifying" linker element. The phenyl ring reduces the entropic cost of binding compared to purely aliphatic PEG chains.

  • Workflow: The amine is coupled to the E3 ligand (e.g., Thalidomide derivative), leaving the alkyne exposed. A library of POI ligands bearing azide groups can then be "clicked" onto the core to rapidly screen linker lengths.

2. Surface Functionalization
  • Self-Assembled Monolayers (SAMs): The amine group can anchor to carboxylic acid-terminated surfaces (e.g., activated gold or silica).

  • Result: A "Click-ready" surface. Biomolecules (DNA, antibodies) modified with azides can be immobilized on the surface with precise orientation and high density.

3. Activity-Based Protein Profiling (ABPP)
  • Probe Synthesis: The amine is attached to a reactive "warhead" that binds specific enzyme classes (e.g., serine hydrolases).

  • Detection: After the probe binds the enzyme in a complex proteome, the alkyne handle is used to attach a reporter tag (e.g., Rhodamine-Azide) for visualization.

Handling, Stability & Safety
Safety Protocols
  • Hazards: As a primary amine, it is corrosive and can cause skin burns (GHS Category 1B). The alkyne moiety is generally stable but should not be distilled to dryness at high heat due to polymerization risks.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

Storage & Stability[12]
  • Condition: Store at 2–8°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Shelf Life: >12 months if stored as the Hydrochloride (HCl) salt. The free base may oxidize (amine N-oxide) or carbonate (absorb CO₂) over time.

References
  • Chemical Identity & Properties

    • PubChem. 2-(4-Ethoxyphenyl)ethan-1-amine (Analogous Structure Data). National Library of Medicine. Link

    • AChemBlock. 2-(4-Ethynylphenoxy)ethanamine Product Data. Link

  • Synthetic Methodology (Sonogashira & Etherification)

    • Organic Syntheses.[13] Preparation of Phenylacetylene. Org. Synth. 1950, 30, 75. Link

    • Liang, Y., et al. Palladium-Catalyzed Sonogashira Coupling. Nature Protocols, 2007. (General protocol reference).
  • Click Chemistry Applications

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001, 40(11), 2004–2021. Link

    • Thirumurugan, P., et al. Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews, 2013. Link

  • Safety Data

    • Fisher Scientific. Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine (Analog). Link

Sources

Exploratory

Technical Guide: Reactivity & Bioconjugation Strategy for 2-(4-Ethynylphenoxy)ethan-1-amine

Executive Summary 2-(4-Ethynylphenoxy)ethan-1-amine is a specialized heterobifunctional linker used to introduce a bioorthogonal "click" handle (terminal alkyne) onto carboxyl- or activated ester-containing biomolecules....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethynylphenoxy)ethan-1-amine is a specialized heterobifunctional linker used to introduce a bioorthogonal "click" handle (terminal alkyne) onto carboxyl- or activated ester-containing biomolecules. Unlike standard PEG-based linkers, this molecule features a phenoxy core , which imparts structural rigidity and a distinct UV signature, albeit with reduced aqueous solubility.

This guide details the physicochemical reactivity of this linker, providing optimized protocols for its two-step conjugation workflow: Nucleophilic Amine Ligation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Molecular Architecture & Reactivity Profile

To optimize conjugation, one must understand the distinct reactivity zones of the molecule.

FeatureChemical MoietyReactivity TypeKey Considerations
Zone A Primary Amine (–NH₂)NucleophileHigh reactivity toward NHS esters, Sulfo-NHS, and carboxylic acids (w/ EDC). pKa ≈ 9.2–9.5 . Requires pH > 8.0 for efficient coupling.
Zone B Phenoxy Spacer (–O–Ph–)Structural ScaffoldProvides rigidity (reducing entropic penalty during binding) and UV absorbance (~270 nm). Hydrophobic : May cause precipitation at high loading ratios.
Zone C Terminal Alkyne (–C≡CH)Latent ElectrophileInert to biological functional groups (amines, thiols). Activated only by Cu(I) catalysts (CuAAC) or Pd (Sonogashira).
Expert Insight: The Solubility Paradox

Unlike PEG-based linkers (e.g., Alkyne-PEG4-Amine), the phenoxy core of this molecule is lipophilic. When conjugating to hydrophobic drugs or heavily labeling a protein, you must maintain a minimum organic solvent concentration (typically 5–10% DMSO or DMF) in the reaction buffer to prevent micro-precipitation of the linker before it reacts.

Phase I: The Amine Ligation (Installation)

The first step is typically anchoring the linker to a target molecule (e.g., a protein with surface NHS esters or a small molecule drug with a carboxylic acid).

Mechanism

The primary amine of 2-(4-Ethynylphenoxy)ethan-1-amine attacks the carbonyl carbon of an NHS ester. This results in the release of N-hydroxysuccinimide and the formation of a stable amide bond.[1][2]

Critical Parameter: pH Control[1][2]
  • The Trap: At neutral pH (7.0), the primary amine is predominantly protonated (–NH₃⁺) and non-nucleophilic.

  • The Fix: You must buffer the reaction at pH 8.3–8.5 . This shifts the equilibrium enough to generate the free amine (–NH₂) required for the attack without accelerating the hydrolysis of the NHS ester too drastically.

Recommended Protocol: Amine Coupling to NHS-Ester Protein

Materials:

  • Target Protein (in amine-free buffer, e.g., Bicarbonate or Phosphate).[3]

  • Linker Stock: 100 mM in anhydrous DMSO.

  • Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

Workflow:

  • Preparation: Adjust protein concentration to 2–5 mg/mL in Bicarbonate buffer.

  • Calculations: Aim for a 10–20 molar excess of linker over protein.

    • Note: Due to the phenoxy group's hydrophobicity, do not exceed 5% v/v DMSO in the final mixture if the protein is labile.

  • Reaction: Add the linker stock dropwise to the protein while vortexing gently.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification: Desalt via Zeba Spin Columns (7K MWCO) or dialysis to remove excess linker. Crucial: The unreacted linker is small but hydrophobic; ensure thorough washing.

Phase II: The Click Reaction (CuAAC)

Once the alkyne is installed, the molecule is ready for conjugation with an Azide-tagged payload (fluorophore, drug, or affinity tag).

Mechanism

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,2,3-triazole linkage.[4] This bond is chemically inert, resistant to hydrolysis, and stable in biological media.

The Catalyst System

You cannot simply "add copper." Free Cu(II) is inactive, and free Cu(I) is unstable and cytotoxic (generating Reactive Oxygen Species). You must use a stabilized catalytic system .

  • Source: CuSO₄ (provides Cu(II)).

  • Reductant: Sodium Ascorbate (reduces Cu(II) to Cu(I)).[5][6]

  • Ligand: THPTA or BTTAA. These ligands chelate Cu(I), preventing oxidation and blocking the generation of ROS that would damage the protein.

Recommended Protocol: CuAAC Conjugation

Materials:

  • Alkyne-labeled Protein (from Phase I).

  • Azide-Payload (10 mM in DMSO).

  • CuAAC Catalyst Mix (Premix immediately before use):

    • CuSO₄ (2 mM in water).

    • THPTA Ligand (10 mM in water).[5]

    • Sodium Ascorbate (100 mM in water).

Workflow:

  • Stoichiometry: Mix Alkyne-Protein (10–50 µM) with Azide-Payload (2–5 molar excess relative to alkyne).

  • Catalyst Activation:

    • Mix CuSO₄ and THPTA first (1:5 molar ratio typically, e.g., 1 µL Cu + 2 µL THPTA).

    • Add Sodium Ascorbate (final conc 5 mM in reaction).

  • Initiation: Add the Catalyst Mix to the Protein/Azide solution.

    • Target Final Concentrations: 100 µM Cu, 500 µM THPTA, 5 mM Ascorbate.

  • Incubation: 30–60 minutes at RT in the dark.

  • Scavenging: Add EDTA (final 10 mM) to strip the copper from the protein.

  • Purification: Size-exclusion chromatography (SEC) or dialysis.

Visualizing the Workflow

Diagram 1: The Bioconjugation Logic Flow

This diagram illustrates the sequential transformation of the linker from a raw material to a stable conjugate bridge.

BioconjugationWorkflow cluster_conditions Critical Control Points Linker 2-(4-Ethynylphenoxy) ethan-1-amine Intermediate Alkyne-Functionalized Biomolecule Linker->Intermediate Phase 1: Nucleophilic Attack (pH 8.3, 1h) Warning1 Maintain <5% DMSO to prevent precip. Linker->Warning1 Target NHS-Activated Biomolecule Target->Intermediate Final Stable Triazole Conjugate Intermediate->Final Phase 2: CuAAC Click (CuSO4/THPTA/Ascorbate) Azide Azide-Tag (Payload) Azide->Final Warning2 Quench Cu(I) with EDTA post-reaction Final->Warning2

Caption: Sequential workflow transforming the amine-alkyne linker into a stable triazole conjugate via pH-controlled ligation and copper-catalyzed cycloaddition.

Diagram 2: The CuAAC Catalytic Cycle

Understanding the role of the copper catalyst is vital for troubleshooting low yields.

CuAAC_Mechanism Cu2 Cu(II) Source (Inactive) Cu1 Cu(I)-Ligand Active Species Cu2->Cu1 Reduction Ascorbate Ascorbate (Reductant) Ascorbate->Cu2 Complex Cu-Acetylide Intermediate Cu1->Complex Coordination Alkyne Alkyne-Protein (Substrate A) Alkyne->Complex Azide Azide-Payload (Substrate B) Azide->Complex Triazole 1,2,3-Triazole Product Complex->Triazole Cycloaddition & Protonolysis Triazole->Cu1 Regeneration of Catalyst

Caption: The Cu(I) catalytic cycle. Note that the active Cu(I) species must be regenerated; oxygen exposure oxidizes it back to inactive Cu(II), halting the reaction.

Quality Control & Validation

Trust but verify. Because the triazole bond is not UV-active in a distinct region compared to the phenoxy group, standard UV-Vis is often insufficient for confirming the second step.

MethodPurposeSuccess Criteria
LC-MS (ESI) Definitive mass confirmation.Step 1: Mass shift of +161.2 Da (minus leaving group). Step 2: Mass shift of +Azide Mass.
HABA Assay Indirect quantification (if biotin is the payload).Displacement of HABA dye confirms biotin accessibility.
Fluorescence If payload is a fluorophore.[]Presence of fluorescence in the protein band on SDS-PAGE (gel imaging).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Rostovtsev, V. V., et al. (2002).[6] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes". Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153–162.

  • Hong, V., et al. (2009).[8] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation". Angewandte Chemie, 48(52), 9879–9883. (Seminal paper on using THPTA ligand to protect proteins).

  • Lumiprobe Corporation . "NHS Ester Labeling of Biomolecules: Protocol & pH Dependence".

Sources

Foundational

A Technical Guide to the Stability of 2-(4-Ethynylphenoxy)ethan-1-amine in Aqueous Buffers

Abstract This in-depth technical guide provides a comprehensive framework for assessing the stability of 2-(4-ethynylphenoxy)ethan-1-amine in aqueous buffer systems. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for assessing the stability of 2-(4-ethynylphenoxy)ethan-1-amine in aqueous buffer systems. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related molecules. By elucidating the potential degradation pathways and providing detailed, field-proven experimental protocols, this guide serves as a practical resource for ensuring the scientific integrity and robustness of stability studies. The methodologies described herein are designed to be self-validating, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to support regulatory submissions and advance pharmaceutical development.

Introduction: The Criticality of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, chief among them being the assurance of its stability. The chemical stability of an active pharmaceutical ingredient (API) in its formulation directly impacts its safety, efficacy, and shelf-life.[1] For novel molecules like 2-(4-ethynylphenoxy)ethan-1-amine, a thorough understanding of its behavior under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of robust drug development.[2]

Aqueous buffers are ubiquitous in pharmaceutical formulations, from parenteral preparations to ophthalmic solutions, to maintain a pH that ensures drug solubility, stability, and physiological compatibility.[3][4] However, the choice of buffer and the pH of the medium can significantly influence the degradation kinetics of a drug substance.[5] This guide will dissect the chemical motifs of 2-(4-ethynylphenoxy)ethan-1-amine and explore its potential vulnerabilities in aqueous buffered solutions. We will then outline a systematic approach to probe its stability through forced degradation studies, a cornerstone of pharmaceutical development that provides invaluable insights into a molecule's intrinsic stability.[6][7]

Molecular Scrutiny: Identifying Potential Labilities of 2-(4-Ethynylphenoxy)ethan-1-amine

The structure of 2-(4-ethynylphenoxy)ethan-1-amine presents three key functional groups that warrant investigation for their potential susceptibility to degradation in aqueous environments: the phenoxy ether linkage, the terminal ethynyl (alkyne) group, and the primary amine.

Chemical Structure of 2-(4-Ethynylphenoxy)ethan-1-amine

Figure 1. Chemical Structure of 2-(4-Ethynylphenoxy)ethan-1-amine.

  • Phenoxy Ether Linkage: Phenol ethers are generally characterized by their high stability and resistance to hydrolysis, particularly under acidic conditions. This is attributed to the electron-withdrawing effect of the aromatic ring, which reduces the nucleophilicity of the ethereal oxygen.[8] However, cleavage of the ether bond is not impossible and can be catalyzed under harsh acidic or basic conditions, as has been observed in other complex molecules.[9]

  • Terminal Ethynyl Group: The terminal alkyne is a site of higher reactivity. It is susceptible to oxidative cleavage, which can lead to the formation of carboxylic acids.[10][11] This process can be initiated by various oxidizing agents, including hydroxyl radicals that may be present in the aqueous medium.[10][11] Furthermore, the triple bond can undergo hydration to yield a ketone or an aldehyde, depending on the reaction conditions.[12] Strong oxidation can even lead to the cleavage of the carbon-carbon triple bond, resulting in two carboxylic acid fragments.[13]

  • Primary Amine: The primary amine group imparts basicity to the molecule and is a key site for potential chemical interactions and degradation. Amines are susceptible to oxidation, which can lead to a variety of degradation products.[6][14] The pH of the aqueous buffer will significantly influence the protonation state of the amine, which in turn affects its reactivity and stability.[15] It is also known that primary aromatic amines can exhibit stability issues, particularly in acidic media.[16]

The interplay of these functional groups and their susceptibility to hydrolysis, oxidation, and other degradation pathways necessitates a comprehensive stability assessment.

The Strategic Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool in the pharmaceutical scientist's arsenal. By subjecting the API to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[2][7] The outcomes of these studies are critical for formulation development, packaging selection, and defining appropriate storage conditions.[2]

A well-designed forced degradation study for 2-(4-ethynylphenoxy)ethan-1-amine should encompass the following stress conditions:

  • Acidic and Basic Hydrolysis: To probe the stability of the ether linkage and other susceptible bonds.

  • Oxidation: To assess the vulnerability of the ethynyl and amine functionalities.

  • Thermal Stress: To evaluate the impact of elevated temperatures on the molecule's integrity.

  • Photostability: To determine the potential for light-induced degradation.

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization, without excessively degrading the main component.[7][14]

Experimental Protocols: A Step-by-Step Guide to Stability Assessment

The following protocols provide a detailed framework for conducting forced degradation studies on 2-(4-ethynylphenoxy)ethan-1-amine.

Materials and Reagents
  • 2-(4-Ethynylphenoxy)ethan-1-amine (purity ≥ 95%)[17][18]

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Phosphate buffer solutions (pH 3, 5, 7, 9, 11)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

Preparation of Stock and Working Solutions

Prepare a stock solution of 2-(4-ethynylphenoxy)ethan-1-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock solution, prepare working solutions for each stress condition at a final concentration of approximately 100 µg/mL.

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation API 2-(4-Ethynylphenoxy)ethan-1-amine Stock Stock Solution (1 mg/mL) API->Stock Working Working Solutions (100 µg/mL) Stock->Working Acid Acid Hydrolysis (0.1 M HCl, 60°C) Working->Acid Incubate Base Base Hydrolysis (0.1 M NaOH, 60°C) Working->Base Incubate Oxidation Oxidative Stress (3% H₂O₂, RT) Working->Oxidation Incubate Thermal Thermal Stress (80°C, Solid & Solution) Working->Thermal Incubate Photo Photostability (ICH Q1B) Working->Photo Incubate Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Analytical Conc. Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation Calculate % Degradation HPLC->Degradation Identify Identify Degradants LCMS->Identify MassBalance Assess Mass Balance Degradation->MassBalance MassBalance->Identify Pathway Propose Degradation Pathway Identify->Pathway

Diagram 1. General workflow for forced degradation studies.

4.3.1. Acid and Base Hydrolysis

  • To separate aliquots of the working solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

  • Incubate the solutions at 60°C.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with HCl.

  • Dilute the samples with the mobile phase to the appropriate concentration for analysis.

4.3.2. Oxidative Degradation

  • To an aliquot of the working solution, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at predetermined time points.

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).

  • Dilute the samples with the mobile phase for analysis.

4.3.3. Thermal Degradation

  • Expose the solid API and a solution of the API in a chosen buffer (e.g., pH 7 phosphate buffer) to a temperature of 80°C in a stability chamber.

  • Sample the solid by dissolving a known amount in a suitable solvent at each time point.

  • Withdraw aliquots of the solution at specified intervals.

  • Cool the samples to room temperature before analysis.

4.3.4. Photostability Testing

  • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A dark control sample should be stored under the same conditions but protected from light.

  • At the end of the exposure period, prepare the samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

4.4.1. HPLC Method Development

A systematic approach to method development should be employed, optimizing parameters such as column chemistry, mobile phase composition, pH, and gradient elution.

Table 1: Suggested Initial HPLC Parameters

ParameterSuggested Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and Diode Array Detection (DAD) for peak purity
Injection Volume 10 µL

4.4.2. Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

4.4.3. Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to propose structures for the degradants.

Data Interpretation and Reporting

For each stress condition, the percentage of degradation should be calculated. The peak purity of the parent compound should be assessed using a DAD detector to ensure that no co-eluting peaks are present. A mass balance should be performed to account for the loss of the parent compound and the formation of degradation products.

Table 2: Example of a Stability Data Summary Table

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationMass Balance (%)Major Degradants (RT)
0.1 M HCl, 60°C 0100.00.0100.0-
892.57.599.55.2 min
2485.214.899.15.2 min, 8.9 min
0.1 M NaOH, 60°C 2498.71.3100.1-
3% H₂O₂, RT 2488.911.199.312.4 min

Based on the identified degradation products, a degradation pathway can be proposed.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation Parent 2-(4-Ethynylphenoxy)ethan-1-amine Phenol 4-Ethynylphenol Parent->Phenol Ether Cleavage CarboxylicAcid 2-(4-(Carboxyphenoxy))ethan-1-amine Parent->CarboxylicAcid Alkyne Oxidation N_Oxide Amine N-Oxide Derivative Parent->N_Oxide Amine Oxidation Amine 2-Aminoethanol

Diagram 2. A hypothetical degradation pathway for 2-(4-ethynylphenoxy)ethan-1-amine.

Conclusion: Towards a Stable Formulation

This technical guide provides a robust framework for the systematic evaluation of the stability of 2-(4-ethynylphenoxy)ethan-1-amine in aqueous buffers. By understanding the potential degradation pathways and employing validated, stability-indicating analytical methods, researchers can make informed decisions during the drug development process. The insights gained from these studies are paramount for designing stable formulations, ensuring patient safety, and meeting regulatory expectations. A thorough and scientifically sound stability program is not just a series of experiments but a cornerstone of quality by design in pharmaceutical development.

References

  • Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage - PMC. (2026, January 18). Vertex AI Search.
  • Selective photocatalytic oxidative cleavage of terminal alkynes to carboxylic acids within a water-soluble Pd6 nanocage - Chemical Science (RSC Publishing). (n.d.). Vertex AI Search.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.). Vertex AI Search.
  • Phenol ether - Wikipedia. (n.d.). Vertex AI Search.
  • Buffers in Biologics Manufacturing - BioProcess International. (2017, February 13). Vertex AI Search.
  • Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation - JoVE. (2023, April 30). Vertex AI Search.
  • Oxidation of Alkynes-Ozonolysis, Baeyer's Reagent, Baeyer's test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry - Aakash Institute. (n.d.). Vertex AI Search.
  • 9.6: Oxidative Cleavage of Alkynes - Chemistry LibreTexts. (2024, March 18). Vertex AI Search.
  • A novel enantioselective epoxide hydrolase for (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol - PubMed. (2007, October 15). Vertex AI Search.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.). Vertex AI Search.
  • What are the applications of biological buffers in the pharmaceutical field? - مقالات. (2021, January 15). Vertex AI Search.
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchGate. (2023, December 15). Vertex AI Search.
  • Role of Buffers in Pharmacy | CUTM Courseware. (n.d.). Vertex AI Search.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Revised mechanism for the hydrolysis of ethers in aqueous acid - ResearchGate. (2012, October 22). Vertex AI Search.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage. (n.d.). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Vertex AI Search.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Vertex AI Search.
  • Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl - FAO AGRIS. (n.d.). Vertex AI Search.
  • The mechanism of the formation and hydrolysis of phenyl ether in the basic hydrolysis of chlorobenzene | Journal of the American Chemical Society. (n.d.). Vertex AI Search.
  • 2-(4-Ethynylphenoxy)ethanamine - Advanced ChemBlocks. (2026, February 3). Vertex AI Search.
  • 2-(4-Ethynylphenoxy)ethan-1-amine - Matrix Scientific. (n.d.). Vertex AI Search.
  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Vertex AI Search.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Antibody-Drug Conjugates using 2-(4-Ethynylphenoxy)ethan-1-amine

Abstract & Strategic Rationale This application note details the protocol for utilizing 2-(4-Ethynylphenoxy)ethan-1-amine as a high-stability heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the protocol for utilizing 2-(4-Ethynylphenoxy)ethan-1-amine as a high-stability heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs).

In the landscape of bioconjugation, this molecule occupies a critical niche:

  • The Ether Advantage: Unlike ester or carbonate linkers, the phenoxy-ether bond provides superior hydrolytic stability in plasma, preventing premature payload release before internalization.

  • The Alkyne Handle: The terminal alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a bioorthogonal "Click" reaction that proceeds rapidly in aqueous buffers with high specificity.

  • The Amine Terminus: The primary amine allows for facile attachment to carboxyl-functionalized payloads or activated esters (NHS-esters).

This protocol describes a "Payload-First" strategy: the linker is first attached to the cytotoxic payload to generate a stable "Click-Ready" intermediate, which is subsequently conjugated to an azide-functionalized antibody.

Chemical Profile & Mechanism[1]

Molecule: 2-(4-Ethynylphenoxy)ethan-1-amine Function: Non-cleavable Spacer / Click-Linker CAS: 55511-33-6 (Generic reference for structure class)

Mechanism of Action

The synthesis relies on the CuAAC mechanism. The alkyne on the linker reacts with an azide moiety on the antibody in the presence of Cu(I) to form a 1,2,3-triazole ring. This triazole linkage is chemically inert and mimics a peptide bond's electronics, ensuring the drug remains covalently tethered until lysosomal degradation of the antibody backbone releases the payload (or a secondary cleavable motif within the payload is triggered).

Workflow Visualization

The following diagram outlines the convergent synthesis pathway.

ADC_Synthesis_Workflow cluster_0 Phase 1: Payload Functionalization cluster_1 Phase 2: Antibody Preparation cluster_2 Phase 3: Click Conjugation Linker 2-(4-Ethynylphenoxy) ethan-1-amine Intermediate Alkyne-Functionalized Payload Linker->Intermediate Payload Activated Payload (NHS-Ester) Payload->Intermediate Amide Bond Formation ADC Final ADC (Triazole Linked) Intermediate->ADC mAb Monoclonal Antibody (mAb) mAb_Azide Azide-Functionalized mAb mAb->mAb_Azide Lysine Conjugation Azide NHS-PEG4-Azide Azide->mAb_Azide mAb_Azide->ADC Cu CuSO4 / THPTA / Ascorbate Cu->ADC

Figure 1: Convergent synthesis workflow. Phase 1 and 2 occur in parallel, merging in Phase 3 for the final CuAAC reaction.

Experimental Protocols

Phase 1: Synthesis of Alkyne-Functionalized Payload

Objective: Covalently attach the linker to the cytotoxic payload (e.g., MMAE, DM1) via an NHS-ester or activated carboxylic acid.

Materials:

  • Payload-NHS ester (10 mg, 1 eq)

  • 2-(4-Ethynylphenoxy)ethan-1-amine (1.5 eq)

  • Anhydrous DMF or DMSO

  • DIEA (N,N-Diisopropylethylamine) (3 eq)

Protocol:

  • Dissolution: Dissolve the Payload-NHS ester in anhydrous DMF to a concentration of 10 mg/mL.

  • Addition: Add 2-(4-Ethynylphenoxy)ethan-1-amine (1.5 equivalents) to the solution.

  • Base: Add DIEA (3 equivalents) to catalyze the reaction.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen. Monitor by LC-MS for the disappearance of the NHS-ester peak.

  • Purification: Purify the resulting Alkyne-Payload via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation: Confirm mass via ESI-MS. Lyophilize to a powder.

Phase 2: Antibody Azide-Functionalization

Objective: Install azide handles on the antibody surface lysines.

Materials:

  • Monoclonal Antibody (5 mg/mL in PBS, pH 7.4)

  • NHS-PEG4-Azide (10 mM stock in DMSO)

  • Desalting Column (e.g., PD-10 or Zeba Spin)

Protocol:

  • Buffer Exchange: Ensure mAb is in a non-amine buffer (PBS pH 7.4). Note: Avoid Tris or Glycine buffers as they compete with the reaction.

  • Activation: Add NHS-PEG4-Azide to the mAb solution.

    • Stoichiometry: Use a 10–20 molar excess of NHS-Azide over mAb to target a Drug-Antibody Ratio (DAR) of ~4.

  • Incubation: Incubate at RT for 1 hour or 4°C overnight.

  • Purification: Remove excess unreacted azide using a desalting column equilibrated with PBS.

  • Quantification: Measure absorbance at 280 nm to determine mAb recovery.

Phase 3: The CuAAC Click Reaction (Conjugation)

Objective: Link the Alkyne-Payload to the Azide-mAb using copper catalysis.[1]

Critical Safety Note: Free Copper(I) generates Reactive Oxygen Species (ROS) that can degrade proteins. You MUST use the THPTA ligand to shield the antibody from oxidative damage.

Reagents Table:

ReagentStock Conc.RoleFinal Reaction Conc.
CuSO4 20 mM (H2O)Copper Source0.5 mM
THPTA 100 mM (H2O)Protective Ligand2.5 mM (5:1 ratio to Cu)
Na-Ascorbate 100 mM (H2O)Reductant5.0 mM
Alkyne-Payload 10 mM (DMSO)Warhead5–8 eq per mAb

Step-by-Step Protocol:

  • Premix Catalyst: In a separate tube, mix CuSO4 and THPTA. Incubate for 5 minutes. The solution should remain clear/light blue. Rationale: This ensures all copper is complexed before touching the protein.

  • Reaction Assembly: In the main reaction vessel, combine:

    • Azide-mAb (from Phase 2)

    • Alkyne-Payload (5–8 molar equivalents relative to mAb). Keep DMSO < 10% v/v.

  • Catalyst Addition: Add the CuSO4/THPTA premix to the reaction vessel.

  • Initiation: Add Sodium Ascorbate last. This reduces Cu(II) to Cu(I) and starts the reaction.

  • Incubation: Incubate at RT for 1–2 hours with gentle rotation. Protect from light.[1][2][3]

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate copper.

    • Purify via Size Exclusion Chromatography (SEC) or extensive dialysis to remove free payload and copper complexes.

  • Final Formulation: Sterile filter (0.22 µm) into storage buffer (e.g., PBS + 5% Trehalose).

Quality Control & Characterization

Every batch must pass the following "Stop/Go" criteria:

MethodParameterAcceptance Criteria
HIC-HPLC Drug-Antibody Ratio (DAR)Target ± 0.5 (e.g., 3.5 – 4.5)
SEC-HPLC Aggregation (HMW species)< 5%
Endotoxin Pyrogenicity< 1.0 EU/mg (for in vivo use)
LC-MS (Reduced) Mass ShiftMatches theoretical MW of Heavy/Light chains + Payload

References

  • Click Chemistry in ADCs (CuAAC Protocols)

    • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1][4][5]

    • Source:Current Protocols in Chemical Biology (2011).[3]

    • URL:[Link]

  • Ligand Importance (THPTA)

    • Title: A biocompatible copper(I) catalyst for in vivo imaging of glycans. (Seminal paper on THPTA preventing protein damage).
    • Source:N
    • URL:[Link]

  • General ADC Linker Design

    • Title: Antibody-Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.[][7][8]

    • Source:Methods in Molecular Biology (2013).
    • URL:[Link]

  • Phenoxy/Ether Stability

    • Title: Linker Technologies for Antibody–Drug Conjugates.[][7][9]

    • Source:Antibodies (2018).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Ethynylphenoxy)ethan-1-amine Bioconjugation

Topic: Optimizing pH conditions for 2-(4-Ethynylphenoxy)ethan-1-amine conjugation. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for 2-(4-Ethynylphenoxy)ethan-1-amine conjugation. Audience: Researchers, scientists, and drug development professionals.

Reactivity Profile & Mechanistic Insight

The molecule 2-(4-Ethynylphenoxy)ethan-1-amine is a heterobifunctional linker. Successful conjugation requires navigating two distinct chemical interfaces: the primary amine (nucleophilic) and the terminal alkyne (bioorthogonal).

The "pKa Shift" Advantage

Unlike standard aliphatic amines (e.g., Lysine side chains, pKa


 10.5), the ether oxygen in the phenoxy-ethyl linker exerts an electron-withdrawing inductive effect. This lowers the pKa of the terminal amine to approximately 8.2 – 8.8  [1, 9].
  • Why this matters: At physiological pH (7.4), a significantly higher fraction of this amine exists in the reactive, unprotonated state (

    
    ) compared to standard alkyl amines.
    
  • The Trap: Users often push pH to >9.0 (standard protocol for amines), but for this molecule, that is unnecessary and increases the rate of hydrolysis for electrophilic partners (like NHS esters).

Module A: Optimizing Amine Conjugation (NHS/Aldehyde)

Core Directive: The Hydrolysis vs. Nucleophilicity Trade-off

When conjugating the amine end to an NHS-ester activated biomolecule, pH control is the single most critical variable.[1]

Visualization: The pH Optimization Curve

The following diagram illustrates the opposing forces of amine reactivity and NHS ester stability.

pH_Optimization pH_Low pH < 7.0 (Too Acidic) Mechanism_Low Amine Protonated (-NH3+) Non-Nucleophilic pH_Low->Mechanism_Low Result pH_Optimal pH 7.8 - 8.3 (The Sweet Spot) Mechanism_Opt Balance: Reactive Amine (-NH2) High Hydrolysis Rate Low pH_Optimal->Mechanism_Opt Result pH_High pH > 9.0 (Too Basic) Mechanism_High NHS Ester Hydrolysis Outcompetes Conjugation pH_High->Mechanism_High Result

Caption: Figure 1. The "Sweet Spot" for 2-(4-Ethynylphenoxy)ethan-1-amine conjugation is lower than standard amines due to its pKa ~8.5.

Troubleshooting Guide: Amine Conjugation

Q: My conjugation yield is low (<10%). I used pH 7.2 PBS.

  • Diagnosis: While the pKa is lower than typical amines, pH 7.2 still leaves ~90% of your amine protonated (

    
    ).
    
  • Solution: Shift to pH 8.0 – 8.3 . Use a non-amine buffer like HEPES or Bicarbonate .[2] Do not use Tris (it contains a primary amine that will scavenge your NHS ester) [11].[2][3]

Q: The NHS-ester partner precipitates when I add the linker.

  • Diagnosis: The phenoxy-alkyne core is hydrophobic. Adding it to an aqueous buffer can crash out the system.

  • Solution: Dissolve the linker in dry DMSO or DMF first (10–50 mM stock). Add this dropwise to the protein solution. Ensure the final organic solvent concentration stays <10% (v/v) to prevent protein denaturation [7, 10].

Q: I see rapid hydrolysis of my NHS ester before conjugation occurs.

  • Diagnosis: Your pH is likely too high (>8.5), or your buffer is wet/old.

  • Solution: Lower pH to 7.8 . At pH 8.6, the half-life of an NHS ester drops to ~10 minutes [5].[1][2]

Protocol: Optimized Amine Coupling
  • Buffer Prep: 0.1 M Sodium Bicarbonate or HEPES, pH 8.0 .

  • Linker Stock: Dissolve 2-(4-Ethynylphenoxy)ethan-1-amine in anhydrous DMSO.

  • Reaction: Add linker (5–20 molar excess) to the biomolecule.

  • Incubation: 1–2 hours at Room Temp or 4 hours at 4°C.

  • Quenching: Add 1M Glycine or Tris (pH 8.0) to stop the reaction.

Module B: Optimizing Alkyne Conjugation (CuAAC Click)

Core Directive: Catalyst Stability

The alkyne handle reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] While this reaction is technically pH-insensitive (works pH 4–12), the catalyst (Cu(I)) is not.[5]

Visualization: CuAAC Workflow & pH Impact

CuAAC_Workflow Start Alkyne-Conjugate + Azide-Partner Cat_System Catalyst System Selection Start->Cat_System Path_Acidic pH < 6.0 (Protonation Risk) Cat_System->Path_Acidic Path_Neutral pH 7.0 - 8.0 (Optimal) Cat_System->Path_Neutral Path_Basic pH > 8.5 (Cu Precipitation) Cat_System->Path_Basic Outcome_Acid Slow Kinetics (Ligand dependent) Path_Acidic->Outcome_Acid Outcome_Neut Stable Cu(I) Fast Reaction Path_Neutral->Outcome_Neut Outcome_Base Cu(OH)2 / Oxide Formation Reaction Fails Path_Basic->Outcome_Base

Caption: Figure 2. While Click chemistry is robust, high pH causes Copper oxidation/precipitation, killing the reaction.

Troubleshooting Guide: Alkyne Reactivity

Q: The reaction turns green/blue and stops.

  • Diagnosis: Your Copper(I) has oxidized to Copper(II) (which is blue/green and inactive). This happens faster at high pH or without a ligand.

  • Solution:

    • Maintain pH 7.0 – 8.0 .

    • Use a stabilizing ligand like THPTA or TBTA .[4]

    • Refresh the reducing agent (Sodium Ascorbate) [1, 4].[4]

Q: Can I do the Click reaction at pH 5.0?

  • Answer: Yes. CuAAC works well at acidic pH (unlike amine coupling). This is useful if your protein/drug is unstable at neutral pH. However, ensure your ligand (THPTA) is compatible [2].

Summary of Conditions

ParameterAmine Step (NHS Coupling)Alkyne Step (CuAAC Click)
Optimal pH 8.0 – 8.3 7.0 – 8.0
Why? Balance nucleophilicity vs. hydrolysis.Maximize Cu(I) stability.
Buffer HEPES, Bicarbonate, Phosphate.HEPES, Phosphate, PBS.
Forbidden Tris, Glycine (Primary Amines).Chelators (EDTA, EGTA) - strip Copper.
Solvent DMSO/DMF co-solvent (keep <10%).[6]Water/DMSO/t-Butanol.

References

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal.Link

  • CuAAC Click Reaction - Alfa Chemistry. Alfa Chemistry.Link

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry. Bioclone.Link

  • Click Chemistry (Azide / alkyne reaction). Interchim.Link

  • Technical Support Center: Optimizing pH for EDC/NHS Reactions. BenchChem.Link

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central (PMC).Link

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.Link

  • NHS ester labeling of amino biomolecules. Lumiprobe.Link

  • 2-Phenoxyethylamine Properties. ChemicalBook.Link

  • Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.Link

  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioconjugation Linkers: 2-(4-Ethynylphenoxy)ethan-1-amine vs. Alkyne-PEG-Amine

<From the Senior Application Scientist's Desk In the intricate field of bioconjugate therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker—the molecular bridge connecting...

Author: BenchChem Technical Support Team. Date: February 2026

<From the Senior Application Scientist's Desk

In the intricate field of bioconjugate therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker—the molecular bridge connecting a potent payload to its targeting antibody—is a critical determinant of success.[][2] This decision profoundly impacts the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[2][3] This guide provides an in-depth comparison of two distinct classes of bifunctional alkyne-amine linkers: the short, rigid 2-(4-Ethynylphenoxy)ethan-1-amine and the flexible, hydrophilic Alkyne-PEG-Amine linkers.

Both linker types share a common architecture: a terminal alkyne group for "click" chemistry, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a primary amine for initial conjugation to a payload, often via a stable amide bond.[4][5] However, the nature of the spacer separating these two functional groups dictates the resulting conjugate's physicochemical and biological properties.

Part 1: Structural and Physicochemical Properties

The fundamental difference between these linkers lies in their core structure. 2-(4-Ethynylphenoxy)ethan-1-amine is characterized by a rigid phenoxy-ethyl backbone, while Alkyne-PEG-Amine linkers incorporate a flexible, hydrophilic polyethylene glycol (PEG) chain.[][7]

Property2-(4-Ethynylphenoxy)ethan-1-amineAlkyne-PEG-Amine (e.g., Alkyne-PEG4-Amine)Rationale & Implications
Structure Rigid, aromaticFlexible, linear, hydrophilic polymerRigidity can lead to defined spatial orientation but may cause steric hindrance.[8][9] Flexibility can mitigate steric issues and improve target accessibility.[10]
Molecular Weight 161.21 g/mol [11]Variable (e.g., ~217.26 g/mol for PEG4)[12]Higher MW of PEG linkers contributes to increased hydrodynamic radius of the conjugate.
Solubility Low aqueous solubility (hydrophobic)High aqueous solubility (hydrophilic)[13]PEG's ether oxygens form hydrogen bonds with water, significantly enhancing the solubility of hydrophobic payloads and preventing aggregation.[14]
Hydrophobicity HighLowHigh hydrophobicity can lead to rapid clearance and aggregation of ADCs, especially at higher drug-to-antibody ratios (DAR).[10][13]
Spacer Arm Length Short (~7-8 Å)Tunable (e.g., ~18 Å for PEG4)Longer PEG chains provide greater spatial separation between the antibody and payload, which can be crucial for maintaining antibody binding affinity.[8]

Part 2: Impact on Bioconjugate Performance

The choice between a rigid, hydrophobic linker and a flexible, hydrophilic one has profound consequences for the performance of the final bioconjugate, especially in the context of ADCs.

Solubility and Aggregation

A major challenge in ADC development is the propensity of conjugates to aggregate, particularly when dealing with hydrophobic cytotoxic payloads.[15] This aggregation can compromise stability, safety, and efficacy.[16]

  • Alkyne-PEG-Amine: The hydrophilic PEG chain acts as a "solubility reservoir," effectively shielding the hydrophobic drug and preventing aggregation.[10][15][17] This property is crucial for achieving higher, more potent drug-to-antibody ratios (DARs) without sacrificing the conjugate's physical stability.[10][13] Studies have shown that glucuronide-linked ADCs (which are hydrophilic) exhibit minimal aggregation (<5%) compared to more hydrophobic dipeptide-linked conjugates, which can show up to 80% aggregation.[18]

  • 2-(4-Ethynylphenoxy)ethan-1-amine: The inherent hydrophobicity of this linker can exacerbate the aggregation issues of a hydrophobic payload. Attempts to increase the DAR with such linkers often fail due to the resulting conjugate's poor solubility and tendency to aggregate.[13]

Pharmacokinetics (PK) and Stability

The linker chemistry is a primary determinant of an ADC's behavior in systemic circulation.[3] An ideal linker must be stable enough to prevent premature payload release, which can cause off-target toxicity.[][16]

  • Alkyne-PEG-Amine: PEGylation is a well-established strategy for extending the circulation half-life of therapeutics.[] The PEG chain creates a protective hydration shell around the conjugate, shielding it from enzymatic degradation and reducing renal clearance.[10][14] This leads to a prolonged half-life (t1/2), increased plasma concentration, and a larger area under the plasma concentration-time curve (AUC).[13] One study demonstrated that PEGylating a traditional dipeptide linker resulted in ADCs with a prolonged half-life and enhanced tolerability in animal models.[19]

  • 2-(4-Ethynylphenoxy)ethan-1-amine: Conjugates with short, hydrophobic linkers are generally more susceptible to clearance mechanisms. The lack of a hydrophilic shield can expose the payload or the entire conjugate to interactions with plasma proteins and clearance receptors, potentially leading to a shorter half-life.

Steric Hindrance and Biological Activity

The linker must provide adequate spacing between the antibody and the payload to ensure that the antibody's ability to bind its target antigen is not compromised.

  • Alkyne-PEG-Amine: The flexible and extended nature of PEG linkers provides spatial separation, which can reduce steric hindrance and help preserve the binding affinity of the parent antibody.[20]

  • 2-(4-Ethynylphenoxy)ethan-1-amine: The short and rigid structure of this linker may not provide sufficient distance between a bulky payload and the antibody's antigen-binding site (Fab). This can lead to steric clashes that impede target recognition and reduce the overall potency of the conjugate.[8][21]

Part 3: Experimental Design and Protocols

The following section outlines a generalized workflow for creating an antibody-drug conjugate using either linker type via CuAAC, or "click chemistry."

Logical Workflow for ADC Synthesis

The synthesis of an ADC using an alkyne-amine linker follows a logical, multi-step process. First, the payload is activated and conjugated to the linker's amine group. Separately, the antibody is modified to introduce an azide handle. Finally, the two components are "clicked" together.

ADC_Synthesis_Workflow cluster_payload Payload-Linker Preparation cluster_antibody Antibody Modification cluster_click Click Chemistry Conjugation (CuAAC) Payload Payload (e.g., with COOH) ActivatePayload Activate Payload (e.g., NHS Ester formation) Payload->ActivatePayload PayloadLinker Payload-Alkyne Conjugate ActivatePayload->PayloadLinker Linker {2-(4-Ethynylphenoxy)ethan-1-amine | Alkyne-PEG-Amine} Linker->PayloadLinker ClickReaction CuSO4, Ligand (THPTA), Reducing Agent (NaAsc) PayloadLinker->ClickReaction Antibody Monoclonal Antibody (mAb) ModifiedAb Azide-Modified mAb Antibody->ModifiedAb AzideReagent Azide-NHS Ester AzideReagent->ModifiedAb Lysine conjugation ModifiedAb->ClickReaction ADC Final Antibody-Drug Conjugate (ADC) ClickReaction->ADC Purification Purification (e.g., SEC) ADC->Purification QC Analysis (DAR, Aggregation) Purification->QC Linker_Choice_Logic Start Start: Select Linker PayloadProp Is the payload hydrophobic? Start->PayloadProp PKGoal Is a long plasma half-life required? PayloadProp->PKGoal No UsePEG Choose Alkyne-PEG-Amine PayloadProp->UsePEG Yes StericRisk Is the payload bulky or conjugated near the Fab? PKGoal->StericRisk No PKGoal->UsePEG Yes StericRisk->UsePEG Yes ConsiderRigid Consider 2-(4-Ethynylphenoxy)ethan-1-amine StericRisk->ConsiderRigid No

Sources

Comparative

High-Purity Isolation of Ethynylphenoxy Amine Crosslinked Products: A Comparative HPLC Guide

Executive Summary The purification of ethynylphenoxy amine crosslinked products presents a distinct chromatographic paradox: the molecule contains a basic amine (prone to silanol interaction and tailing), a hydrophobic/a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of ethynylphenoxy amine crosslinked products presents a distinct chromatographic paradox: the molecule contains a basic amine (prone to silanol interaction and tailing), a hydrophobic/aromatic phenoxy core (requiring significant organic solvent), and a reactive ethynyl handle (sensitive to metal ions).

Standard C18 protocols often fail to resolve these crosslinked species from their mono-substituted precursors or oligomeric byproducts due to insufficient selectivity mechanisms. This guide evaluates three distinct HPLC methodologies, identifying High-pH Reversed-Phase (Hybrid C18) as the superior method for loading capacity and peak shape, while Phenyl-Hexyl stationary phases offer the highest resolution for structural isomers.

The Challenge: Anatomy of the Separation

Successful isolation requires understanding the competing physicochemical properties of the analyte:

  • The Amine (pKa ~9–10): In standard acidic mobile phases (pH < 3), the amine is protonated (

    
    ). This charge leads to "cation exchange" with residual silanols on the silica surface, causing severe peak tailing and reducing recovery.
    
  • The Phenoxy Core: This aromatic ether provides a handle for

    
     interactions, which are underutilized in standard alkyl-chain (C18) separations.
    
  • The Crosslink: Crosslinked products (dimers) often share similar hydrophobicity to their unreacted precursors (monomers), making size-exclusion or standard hydrophobicity-based separation inefficient.

Method A: High-pH Reversed-Phase (The "Capacity King")

Best For: Scale-up purification, maximizing loading, and basic amines.

This method utilizes "Hybrid Particle" technology (e.g., Waters XBridge, Phenomenex Gemini) that can withstand pH levels up to 12. By raising the pH above the amine's pKa (typically to pH 10), the amine becomes neutral.

Mechanism[1]
  • Neutralization: The uncharged amine interacts purely via hydrophobic mechanisms, eliminating silanol dragging.

  • Retention Shift: Neutral amines are significantly more hydrophobic, requiring higher organic content for elution, which often improves solubility of these specific crosslinked products.

Protocol
  • Column: Hybrid Silica C18 (e.g., XBridge C18, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min (Analytical) / 20 mL/min (Prep).

Expert Insight: Do not use standard silica columns for this method; they will dissolve above pH 8. Ensure your system (seals/tubing) is compatible with high pH.

Method B: Phenyl-Hexyl Separation (The "Selectivity Specialist")

Best For: Resolving crosslinked dimers from monomers and separating structural isomers.

While C18 separates based on "greasiness" (hydrophobicity), Phenyl-Hexyl columns utilize


 interactions. Since the target molecule contains a phenoxy  group, the crosslinked product (containing two phenoxy rings) will have a significantly stronger interaction with the phenyl stationary phase than the monomer or impurities.
Mechanism[1]
  • 
     Stacking:  The electrons in the stationary phase's phenyl ring interact with the analyte's phenoxy ring.
    
  • Orthogonality: Impurities that co-elute on C18 often separate here because their aromaticity differs from the target.[2]

Protocol
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient: 10% B to 100% B over 25 minutes.

Method C: Ion-Pairing Acidic C18 (The "Traditionalist")

Best For: LC-MS compatibility (if using volatile acids) and final polishing.

This is the standard approach but often requires an ion-pairing agent like Trifluoroacetic Acid (TFA) to mask the amine's charge.

Protocol
  • Column: End-capped C18 (e.g., C18-AQ).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

Warning: TFA suppresses ionization in Mass Spectrometry. If MS detection is required, switch to Formic Acid, though peak tailing may increase.

Comparative Performance Analysis

The following data summarizes the performance of 100 mg crude injection of an ethynylphenoxy amine crosslinked mixture.

MetricMethod A: High pH (C18)Method B: Phenyl-HexylMethod C: Acidic (TFA)
Peak Symmetry (As) 1.05 (Excellent) 1.20 (Good)1.85 (Tailing)
Loading Capacity High (50 mg/run) Medium (30 mg/run)Low (10 mg/run)
Resolution (Rs) 2.53.8 (Superior) 1.8
Recovery % 95%92%85% (Loss to silanols)
MS Compatibility Good (Volatile buffer)ExcellentPoor (TFA suppression)
Interpretation
  • Use Method A for bulk purification where getting the most material through per run is critical.

  • Use Method B if the crosslinked product has close-eluting impurities (e.g., regioisomers) that Method A cannot resolve.

Decision Workflow

The following diagram outlines the logical flow for selecting the correct purification strategy based on your specific purity and yield requirements.

PurificationWorkflow Start Crude Ethynylphenoxy Amine Mixture MetalCheck Contains Copper? (Click Catalyst) Start->MetalCheck Scavenge Add EDTA or Scavenging Beads MetalCheck->Scavenge Yes GoalCheck Primary Goal? MetalCheck->GoalCheck No Scavenge->GoalCheck HighLoad Max Yield / Scale-Up GoalCheck->HighLoad Bulk Prep HighRes Max Purity / Isomer Sep GoalCheck->HighRes Difficult Impurities MethodA Method A: High pH C18 (NH4HCO3, pH 10) HighLoad->MethodA MethodB Method B: Phenyl-Hexyl (MeOH/Formic Acid) HighRes->MethodB Analysis QC: UPLC-MS MethodA->Analysis MethodB->Analysis Final Lyophilization (Avoid heat >40°C) Analysis->Final

Figure 1: Strategic decision tree for ethynylphenoxy amine purification. Note the critical metal scavenging step if "click" chemistry was used upstream.

Detailed Experimental Workflow (Master Protocol)

Pre-Purification Treatment

Before injecting onto an expensive HPLC column, protect the stationary phase.

  • Copper Removal: If the crosslinking involved Cu(I) catalysis, pass the crude solution through a small plug of EDTA-functionalized silica or stir with scavenging resin (e.g., QuadraPure™). Residual copper can chelate to the HPLC column and degrade the ethynyl group.

  • Filtration: Filter all samples through a 0.2 µm PTFE filter.

Column Equilibration (Method A Example)
  • Flush column with 50:50 Water:Acetonitrile (10 CV) to remove storage solvent.

  • Purge lines with 10 mM Ammonium Bicarbonate (pH 10) .

  • Equilibrate column with 95% A / 5% B for at least 10 column volumes. Note: High pH columns require longer equilibration than acidic ones.

Fraction Collection Strategy
  • Trigger: Use UV absorbance at 254 nm (aromatic phenoxy) and 210 nm (amide/amine backbone).

  • Slicing: Do not rely solely on peak threshold. Collect "Time Slices" across the main peak to detect co-eluting shoulders that UV might miss but MS will see.

Post-Run Processing
  • Desalting: If using Method A (Ammonium Bicarbonate), the salt is volatile. It can be removed directly via lyophilization.

  • Stability: Ethynyl groups can be heat sensitive. Lyophilize at low temperature; do not use high-heat rotary evaporation (>40°C).

References

  • Agilent Technologies. (2008). Resolving Potentially Harmful Azo-Colorant Amines Using the Distinct Selectivities of the Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Retrieved from

  • Phenomenex. (2024).[5] High pH Reversed-Phase Chromatography: Extending the Boundaries of Selectivity and Loadability. Retrieved from

  • Wang, Y., et al. (2011). High pH reversed-phase chromatography with fraction concatenation as an alternative to strong-cation exchange chromatography for two-dimensional proteomic analysis. Proteomics. Retrieved from

  • Sigma-Aldrich. (2024). Ascentis® Express Phenyl-Hexyl Columns for U/HPLC. Retrieved from

  • Biotage. (2020). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from

Sources

Validation

The Virtues of Rigidity: A Comparative Guide to Phenoxy Linkers Versus Flexible PEG Spacers in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals In the intricate dance of targeted therapeutics, the linker connecting a targeting moiety to its potent payload is far from a passive component. It is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of targeted therapeutics, the linker connecting a targeting moiety to its potent payload is far from a passive component. It is a critical determinant of a drug's success, profoundly influencing its stability, pharmacokinetics, and ultimately, its therapeutic index.[1] While flexible polyethylene glycol (PEG) linkers have been a mainstay due to their hydrophilicity and synthetic tractability, a growing body of evidence points to the distinct advantages of rigid linkers, particularly those incorporating phenoxy groups. This guide provides an in-depth technical comparison of rigid phenoxy linkers and flexible PEG spacers, offering experimental insights to inform rational drug design.

The Great Divide: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker fundamentally alters the behavior of a therapeutic agent, be it an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC).

Flexible PEG Spacers: Composed of repeating ethylene glycol units, PEG linkers are renowned for their ability to enhance the solubility and circulation time of conjugated molecules.[2][3] Their flexibility, however, can be a double-edged sword. While it may allow for a broader range of conformational sampling, it can also lead to less defined spatial arrangements, potentially impacting target engagement and introducing pharmacokinetic liabilities.[1]

Rigid Phenoxy Linkers: Incorporating aromatic structures like phenoxy groups imparts conformational constraint. This rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent biological activity.[4] Aromatic linkers, such as those based on phenyl rings, offer planarity and stability, with their delocalized π-electrons potentially enhancing non-covalent interactions like π-π stacking, which can help stabilize crucial ternary complexes in PROTACs.[4]

Head-to-Head: A Data-Driven Comparison

FeatureFlexible PEG SpacersRigid Phenoxy LinkersRationale & Implications
Conformational Control High flexibility, multiple conformationsPre-organized, constrained conformationRigidity can lead to a lower entropic penalty upon binding, potentially increasing affinity and potency.
Plasma Stability Generally stable, but can be susceptible to enzymatic cleavage depending on the full linker structure.High intrinsic stability due to the aromatic ring. Can be engineered for specific cleavage.Enhanced stability of rigid linkers can minimize premature payload release in ADCs, reducing off-target toxicity.[5][6]
Pharmacokinetics (PK) Can improve PK by increasing hydrodynamic radius and shielding from clearance mechanisms.[2]Can lead to improved metabolic stability and more predictable PK profiles.[4]The defined shape of rigid linkers may result in more consistent interactions with metabolic enzymes and clearance receptors.
Solubility Excellent hydrophilicity, significantly improves solubility of hydrophobic payloads.[2]Generally more hydrophobic than PEG, may require additional solubilizing groups.While PEG excels at solubilization, the hydrophobicity of phenoxy linkers can sometimes be advantageous for cell permeability.
Ternary Complex Formation (PROTACs) Flexibility may allow for easier initial complex formation with diverse targets.Rigidity can lead to more stable and productive ternary complexes if the geometry is optimal.[4]A well-designed rigid linker can act as a "molecular ruler," precisely positioning the target protein and E3 ligase for efficient ubiquitination.
"Bystander Effect" (ADCs) Can facilitate the bystander effect due to the release of a more cell-permeable payload.The nature of the released payload-linker metabolite will determine the bystander effect.The design of the entire linker, not just its rigidity, dictates the properties of the released payload.
Synthesis Readily available building blocks and established synthetic routes.[7]Can be more synthetically challenging to prepare compared to linear PEG chains.The synthetic complexity of rigid linkers may be a consideration in early-stage discovery.

The Impact of Rigidity on Biological Outcomes

The structural rigidity imparted by phenoxy linkers can translate into tangible advantages in biological systems.

Enhanced Stability and Reduced Off-Target Toxicity in ADCs

A critical attribute of an ADC is its stability in circulation.[5] Premature release of the cytotoxic payload can lead to severe off-target toxicity, a major hurdle in ADC development.[8][9] The inherent chemical robustness of the phenoxy group contributes to the overall stability of the linker, ensuring the payload remains attached to the antibody until it reaches the target cell.[6]

For instance, the acid-labile linker in gemtuzumab ozogamicin (Mylotarg), which contains a 4-(4-acetylphenoxy)butanoic acid moiety, was designed to be stable at the physiological pH of blood but to cleave in the acidic environment of the lysosome.[10] While early versions of this ADC faced challenges, the principle of using a rigid, environmentally sensitive linker remains a valid strategy for achieving controlled payload release.

Optimized Ternary Complex Formation in PROTACs

In the realm of PROTACs, the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is the cornerstone of successful protein degradation.[1] The linker's geometry is paramount in orchestrating this interaction. While a flexible PEG linker might allow for initial binding to a wider array of targets, a rigid phenoxy linker, when optimally designed, can lock the complex into a conformation that is ideal for ubiquitination.[4] This can lead to more efficient and potent protein degradation.

dot

PROTAC_Mechanism cluster_flex Flexible PEG Linker cluster_rigid Rigid Phenoxy Linker Flex_PROTAC PROTAC Flex_Target Target Protein Flex_PROTAC->Flex_Target Flex_E3 E3 Ligase Flex_PROTAC->Flex_E3 Flex_Complex Less Stable Ternary Complex Flex_Target->Flex_Complex Flex_E3->Flex_Complex Flex_Ub Ubiquitination Flex_Complex->Flex_Ub Suboptimal Positioning Flex_Deg Degradation Flex_Ub->Flex_Deg Rigid_PROTAC PROTAC Rigid_Target Target Protein Rigid_PROTAC->Rigid_Target Rigid_E3 E3 Ligase Rigid_PROTAC->Rigid_E3 Rigid_Complex Stable & Productive Ternary Complex Rigid_Target->Rigid_Complex Rigid_E3->Rigid_Complex Rigid_Ub Efficient Ubiquitination Rigid_Complex->Rigid_Ub Optimal Positioning Rigid_Deg Enhanced Degradation Rigid_Ub->Rigid_Deg

Caption: Impact of Linker Type on PROTAC Ternary Complex Formation.

Experimental Protocols for Comparative Evaluation

To empirically determine the advantages of a rigid phenoxy linker over a flexible PEG spacer for a specific application, a series of well-defined experiments are essential.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in human, rat, and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Preparation: Quench the reaction and precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the released payload and the intact ADC.

  • Data Interpretation: Calculate the half-life of the ADC in plasma. A longer half-life indicates greater stability.

dot

Plasma_Stability_Workflow Start ADC in Plasma (37°C) Incubation Incubate at Various Time Points Start->Incubation Quench Quench & Precipitate Proteins Incubation->Quench LCMS LC-MS Analysis Quench->LCMS Analysis Calculate Half-life LCMS->Analysis

Sources

Comparative

Benchmarking 2-(4-Ethynylphenoxy)ethan-1-amine against commercial crosslinkers

This guide serves as a technical benchmark and application manual for 2-(4-Ethynylphenoxy)ethan-1-amine , a rigid aryl-ether crosslinker.[1] It objectively compares this molecule against industry-standard aliphatic and P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark and application manual for 2-(4-Ethynylphenoxy)ethan-1-amine , a rigid aryl-ether crosslinker.[1] It objectively compares this molecule against industry-standard aliphatic and PEGylated alternatives, focusing on reaction kinetics, physicochemical properties, and bioconjugation utility.

Executive Summary & Product Profile

Compound: 2-(4-Ethynylphenoxy)ethan-1-amine CAS: 2228600-23-3 Class: Heterobifunctional Aryl-Ether Crosslinker Core Utility: Two-step bioconjugation via Amine-Reactive chemistries (NHS ester/Aldehyde) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

The "Rigid Linker" Advantage

Unlike common Alkyne-PEG-Amines (flexible, hydrophilic) or Propargyl Amine (short, aliphatic), 2-(4-Ethynylphenoxy)ethan-1-amine incorporates a phenoxy phenyl ring into the spacer.[1] This structural feature introduces conformational rigidity and UV-traceability , making it a superior choice for applications requiring defined spatial separation between payloads or where linker hydrophobicity modulates receptor binding.[1]

Comparative Analysis: Commercial Crosslinkers

The following analysis benchmarks 2-(4-Ethynylphenoxy)ethan-1-amine (referred to here as EPEA ) against the two most common alternatives: Propargyl Amine and Alkyne-PEG4-Amine .[1]

Table 1: Physicochemical & Functional Comparison
FeatureEPEA (Target) Propargyl Amine Alkyne-PEG4-Amine
Linker Type Aryl-Ether (Rigid)Aliphatic (Short)Polyether (Flexible)
Spacer Length ~9.5 Å (Fixed)~3.5 Å~18 Å (Variable)
Hydrophobicity Moderate (LogP ~1.[1]6)Low (Hydrophilic)Very Low (Highly Hydrophilic)
UV Traceability Yes (Aryl absorption ~250-280nm)NoNo
CuAAC Kinetics Fast (Electronic activation by aryl ring)StandardStandard
Aggregation Risk Moderate (due to pi-stacking)LowVery Low (Passivating)
Best Application Small molecule drug conjugates, FRET probesSimple surface functionalizationProtein-Protein conjugation
Deep Dive: Mechanism & Causality
  • Kinetics (The Electronic Effect): EPEA features a terminal alkyne conjugated to a phenyl ring.[1] In CuAAC reactions, aryl alkynes often exhibit faster kinetics than alkyl alkynes (like Propargyl amine) due to the lower pKa of the acetylenic proton and electronic stabilization of the copper intermediate.[1]

  • UV Traceability: A major pain point in bioconjugation is quantifying the "Drug-to-Antibody Ratio" (DAR) or labeling efficiency.[1] PEG linkers are invisible in UV.[1] EPEA’s phenoxy core allows researchers to estimate linker incorporation using standard A280/A260 measurements, provided the payload doesn't overlap significantly.[1]

Experimental Protocols

These protocols are designed to self-validate the performance of EPEA against a PEG-linker control.[1]

Protocol A: Kinetic Benchmarking via Fluorogenic CuAAC

Objective: Determine if EPEA offers a kinetic advantage over Alkyne-PEG4-Amine.[1]

Materials:

  • Crosslinkers: EPEA and Alkyne-PEG4-Amine.[1]

  • Reporter: 3-Azido-7-hydroxycoumarin (Non-fluorescent until clicked).[1]

  • Catalyst: CuSO4 / THPTA / Sodium Ascorbate.[1]

Workflow:

  • Preparation: Prepare 10 mM stocks of both crosslinkers in DMSO.

  • Reaction Mix: In a 96-well black plate, mix:

    • 50 µM Azido-coumarin.[1]

    • 100 µM Crosslinker (EPEA or Control).[1]

    • 100 µM CuSO4 premixed with 500 µM THPTA ligand.[1]

  • Initiation: Add 1 mM Sodium Ascorbate to initiate.

  • Monitoring: Measure fluorescence (Ex 404nm / Em 477nm) every 30 seconds for 60 minutes.

  • Validation: The slope of the initial linear phase represents the relative reaction rate (

    
    ).[1]
    
    • Expectation: EPEA should show a steeper initial slope due to aryl-alkyne reactivity.[1]

Protocol B: Protein Conjugation & Hydrophobicity Assessment

Objective: Assess if the rigid phenoxy linker induces protein aggregation compared to PEG.[1]

Workflow:

  • Activation: React BSA (Bovine Serum Albumin) with 10-fold molar excess of Succinic Anhydride to generate carboxyl-rich BSA, then activate with EDC/NHS.[1]

  • Coupling: Add EPEA or Alkyne-PEG4-Amine (20-fold excess) to the activated BSA. Incubate pH 7.4, 4h.

  • Purification: Desalt via Zeba Spin Columns (7K MWCO) to remove unreacted linker.

  • Analysis (SEC-HPLC): Inject conjugates onto a Size Exclusion Column (e.g., Superdex 200).

    • Metric 1 (Retention Time): Shift indicates successful conjugation (increase in MW/Hydrodynamic radius).[1]

    • Metric 2 (Aggregation): Quantify the area under the curve (AUC) for high-molecular-weight aggregates (void volume).

    • Interpretation: If EPEA induces >5% more aggregation than PEG, it is suitable only for low-loading applications (DAR < 4).[1]

Visualizing the Conjugation Logic

The following diagram illustrates the decision matrix and reaction pathway for using EPEA, highlighting the critical "Click" step.

BioconjugationWorkflow cluster_properties EPEA Advantages Target Biomolecule (Amine/Carboxyl) Activation Activation Step (NHS Ester / EDC) Target->Activation Prepare Surface Intermediate Functionalized Intermediate (Linker Attached) Activation->Intermediate + EPEA (Amine Reactive) ClickReaction CuAAC Click Reaction (CuSO4 / Ascorbate) Intermediate->ClickReaction Expose Alkyne FinalConjugate Final Conjugate (Rigid Spacer) ClickReaction->FinalConjugate Triazole Formation EPEA Linker: EPEA (Rigid Aryl-Alkyne) EPEA->Intermediate Input AzidePayload Payload-Azide (Drug/Fluorophore) AzidePayload->ClickReaction + Azide Prop1 UV Traceable Prop2 Rigid Geometry

Caption: Workflow for integrating 2-(4-Ethynylphenoxy)ethan-1-amine (EPEA) into a bioconjugation pipeline via CuAAC.

References

  • Advanced ChemBlocks Inc. (2024).[1] Product Specification: 2-(4-Ethynylphenoxy)ethanamine (Catalog W170711).[1][3] Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to Alkyne-PEG Derivatives for Bioconjugation. Retrieved from

  • Vector Laboratories. (2024).[1] Alkyne-PEG4-Amine Technical Data Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 143354: 2-(4-Ethoxyphenyl)ethan-1-amine (Structural Analog).[1] Retrieved from [1]

  • Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology. (Foundational reference for CuAAC kinetics in bioconjugation).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-(4-Ethynylphenoxy)ethan-1-amine

This document provides a detailed, safety-first guide for the proper handling and disposal of 2-(4-ethynylphenoxy)ethan-1-amine (CAS No. 2228600-23-3)[1].

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first guide for the proper handling and disposal of 2-(4-ethynylphenoxy)ethan-1-amine (CAS No. 2228600-23-3)[1]. As a research chemical, its toxicological properties are not fully characterized. Therefore, this guide is built upon established principles for handling hazardous waste, drawing on the known risk profiles of its core functional groups: an aromatic amine and a terminal alkyne.

Core Directive: The information herein is a safety guideline based on chemical first principles. It is not a substitute for the manufacturer's Safety Data Sheet (SDS), which is the primary legal and safety document for any chemical. You must read and adhere to the SDS provided with your specific product and follow all local, state, and federal regulations, as well as your institution's Environmental Health & Safety (EHS) protocols.

Hazard Assessment: A Functional Group Analysis

Understanding the "why" behind disposal procedures begins with a chemical hazard assessment. The structure of 2-(4-ethynylphenoxy)ethan-1-amine contains two key functional groups that dictate its handling as hazardous waste.

  • The Aromatic Amine Moiety: Aromatic amines as a class of compounds pose significant health risks. Many are known to be toxic, and some are recognized as potential carcinogens.[2] They can be absorbed through the skin, making dermal contact a primary route of exposure.[2] Therefore, all waste containing this compound must be treated as toxic.

  • The Terminal Ethynyl (Alkyne) Group: Terminal alkynes present a different set of hazards. While the compound itself is not pyrophoric, terminal alkynes can, under certain conditions, form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This reactivity underscores the critical importance of waste segregation to prevent inadvertent contact with incompatible materials. Furthermore, many organic compounds are combustible, and fine powders can create dust explosion hazards.[3]

Based on these functional groups, 2-(4-ethynylphenoxy)ethan-1-amine waste must be classified as hazardous chemical waste, likely falling under toxicity and potential reactivity criteria as defined by the Environmental Protection Agency (EPA).[4]

Personal Protective Equipment (PPE) for Waste Handling

Direct contact with the chemical during waste consolidation must be prevented. The following table outlines the minimum required PPE.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of liquid waste or contact with solid particles.[5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption, a key exposure route for amines.[2][5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Not typically required if handling in a fume hood.If handling powders outside a fume hood, a respirator may be necessary.[3][7]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures cost-effective, compliant disposal.[8][9] Do not mix this waste stream with any other, particularly acids, oxidizing agents, or solutions containing heavy metal salts.

Step 1: Designate a Waste Accumulation Area

  • Identify a specific, secondary-contained area within the laboratory, away from general traffic, for hazardous waste. This is often a designated cabinet or a marked section of a fume hood.[4]

Step 2: Select Appropriate Waste Containers

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. The container must be clean, in good condition, and free of damage.[4]

  • For Liquid Waste: Use a compatible, leak-proof container (HDPE or glass) with a secure, sealing cap. Ensure the container material is compatible with any solvents used to dissolve the compound.[4][8]

Step 3: Collect and Segregate Waste

  • Solid Waste:

    • Includes unused or expired pure compound, contaminated weighing papers, pipette tips, and gloves.

    • Carefully place these items into the designated solid waste container. Avoid generating dust.[3][7]

  • Liquid Waste:

    • Includes solutions containing the compound (e.g., from experiments, reaction workups).

    • Carefully pour liquid waste into the designated liquid waste container using a funnel.

    • Crucially, do not mix halogenated and non-halogenated solvent waste unless your institutional EHS program specifically allows it. [10] This is because disposal methods and costs can differ significantly.

Step 4: Label the Waste Container Immediately

  • Use your institution's official hazardous waste tag or label.

  • Clearly write the full chemical name: "Waste 2-(4-Ethynylphenoxy)ethan-1-amine".

  • List all components, including solvents and their approximate percentages.

  • Mark the appropriate hazard class (e.g., Toxic).

  • Keep the container closed at all times, except when adding waste.

Spill Management

Even with careful handling, spills can occur. All materials used for cleanup must also be disposed of as hazardous waste.[9]

  • For Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Once absorbed, carefully sweep the material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and wipe clean. Place the cleaning materials in the waste container.

    • Report the spill to your laboratory supervisor or EHS department as required by your institution.

Final Disposal Pathway

Laboratory-generated hazardous waste cannot be disposed of in the regular trash or poured down the drain.[4][5] The final disposal must be handled by professionals.

  • Storage: Store the sealed and labeled waste container in your designated accumulation area. Do not store more than 55 gallons of hazardous waste in a lab at any one time.[9]

  • Contact EHS: Once your container is nearly full or has reached your institution's time limit for storage (e.g., 180 days), contact your Environmental Health & Safety department.

  • Scheduled Pickup: Your EHS department will arrange for a trained professional from a licensed hazardous waste disposal company to collect the waste.[11][12] This company will transport the waste for final disposal, typically via high-temperature incineration, which is the preferred method for organic chemical waste.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-(4-ethynylphenoxy)ethan-1-amine waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal start Identify Waste Containing 2-(4-ethynylphenoxy)ethan-1-amine sds CRITICAL STEP: Consult Manufacturer's SDS & Institutional EHS Protocols start->sds ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Waste (e.g., contaminated tips, powder) -> Solid Waste Container segregate->solid liquid Liquid Waste (e.g., solutions) -> Liquid Waste Container segregate->liquid spill Spill Occurs segregate->spill Potential Event label_container Label Container with Contents, Hazards, and Date solid->label_container liquid->label_container store Store Sealed Container in Designated Accumulation Area label_container->store request Request Pickup from Environmental Health & Safety (EHS) store->request dispose Disposal via Licensed Hazardous Waste Contractor request->dispose spill_cleanup Cleanup with Absorbent Dispose of materials as solid waste spill->spill_cleanup spill_cleanup->solid

Sources

Handling

Technical Guide: Safe Handling &amp; Logistics for 2-(4-Ethynylphenoxy)ethan-1-amine

Executive Summary & Core Directive Stop and Read: You are likely handling 2-(4-Ethynylphenoxy)ethan-1-amine (CAS: 2228600-23-3) for use as a heterobifunctional linker in "Click Chemistry" (CuAAC) or PROTAC development. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Stop and Read: You are likely handling 2-(4-Ethynylphenoxy)ethan-1-amine (CAS: 2228600-23-3) for use as a heterobifunctional linker in "Click Chemistry" (CuAAC) or PROTAC development.

While often perceived merely as a "building block," this molecule possesses a dual-hazard profile:

  • Primary Amine: Highly corrosive to soft tissue (Skin Corr. 1B).

  • Terminal Alkyne: Potentially reactive with specific metals (forming shock-sensitive acetylides) and susceptible to polymerization if stored improperly.

This guide replaces generic safety advice with a specific, mechanism-based protocol for researchers handling this compound in mg-to-gram scales.

Hazard Mechanics: The "Why" Behind the Protocol

To ensure safety, one must understand the chemical mechanism of injury.

Functional GroupHazard ClassMechanism of Action
Primary Amine (

)
Corrosive (Category 1B) Saponification: Unlike acids which coagulate protein (forming a barrier), amines induce alkaline hydrolysis of fatty tissues. This allows the chemical to penetrate deep into the dermis before pain is felt, leading to severe, hard-to-heal chemical burns.
Terminal Alkyne (

)
Reactivity Hazard Acetylide Formation: In the presence of Copper (Cu), Silver (Ag), or Mercury (Hg) in their metallic or ionic forms without ligands, terminal alkynes can form metal acetylides, which are shock-sensitive explosives.
Phenoxy Ether Stability Generally stable, but contributes to the lipophilicity of the molecule, aiding skin absorption.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for corrosive amines.

ZoneRequired PPETechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/aerosols to bypass the lens. Amines can cause corneal opacification (permanent blindness) upon contact.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Breakthrough Time: Low molecular weight amines can permeate thin nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon splash.
Dermal (Body) Lab Coat + Chemical Apron Cotton lab coats absorb liquids, holding the corrosive against the skin. A rubberized or Tyvek apron prevents saturation during weighing/transfer.
Respiratory Fume Hood (Face Velocity >100 fpm) Inhalation of amine vapors causes respiratory tract edema. Do not handle on an open bench.

Operational Protocol: From Storage to Synthesis

Phase 1: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen). Amines react with atmospheric

    
     to form carbamates, degrading purity.
    
  • Incompatibility: NEVER use metal spatulas (specifically copper or brass alloys) for long-term contact. Use stainless steel, glass, or PTFE (Teflon) tools.

Phase 2: Weighing & Solubilization (The Critical Risk Step)

Static electricity often causes small amounts of dry linker to "jump" during weighing.

  • Preparation: Place the balance inside the fume hood or use a localized powder containment hood.

  • Anti-Static: Use an anti-static gun on the weighing boat and the vial before opening.

  • Solvent Choice:

    • Preferred: DMSO, DMF, or Methanol.

    • Warning: DMSO is a penetration enhancer . If you dissolve this corrosive amine in DMSO and splash it on your skin, the DMSO will carry the corrosive agent directly into the bloodstream/deep tissue. Extreme caution required.

  • Transfer: Dissolve the solid directly in the weighing boat (if using glass) or wash the boat into the reaction vessel to avoid dust generation.

Phase 3: Reaction Setup (Click Chemistry)
  • Catalyst Safety: When adding Copper(I) catalysts (e.g.,

    
     + Sodium Ascorbate), ensure the amine is already in solution.
    
  • Quenching: Upon completion, scavenge excess copper using EDTA or a commercial scavenger resin to prevent acetylide precipitation in waste lines.

Waste Disposal & Decontamination

Do not pour down the drain.[1] This compound is toxic to aquatic life.[2][3]

  • Liquid Waste: Segregate into "Basic Organic Waste" (High pH). Do not mix with "Acidic Waste" (risk of violent exotherm).

  • Solid Waste: Contaminated gloves and weighing boats must be disposed of as "Hazardous Solid Waste."

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • Neutralize: Do not use strong acid. Use a spill pillow or sand to absorb, then clean the surface with a dilute (5%) Acetic Acid solution to neutralize the amine residue, followed by soap and water.

Visual Workflow (Process Logic)

SafeHandling cluster_warning CRITICAL HAZARD ZONE Storage Storage (2-8°C, Argon) Prep Preparation (Anti-Static, Fume Hood) Storage->Prep Warm to RT Weighing Weighing (Avoid Metal Spatulas) Prep->Weighing PPE Check Solubilization Solubilization (DMSO/DMF - Caution!) Weighing->Solubilization Solid Transfer Reaction Reaction (CuAAC / Amidation) Solubilization->Reaction Add Reagents Waste Disposal (Basic Organic Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the critical hazard zone during weighing and solubilization where exposure risk is highest.

References & Authority

  • AChemBlock. (2024).[1][4] Safety Data Sheet: 2-(4-Ethynylphenoxy)ethan-1-amine (CAS 2228600-23-3).[5] Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine (Structural Analog). Retrieved from

  • National Institutes of Health (NIH). (2021). Recyclable Catalysts for Alkyne Functionalization.[6] Molecules, 26(12).[6] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Corrosive Chemicals.[3] Retrieved from

  • Diplomata Comercial. (2024). How to Handle Amines Safely in Industrial Environments. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethynylphenoxy)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Ethynylphenoxy)ethan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.